2,5-Divinylpyrazine
Description
2,5-Divinylpyrazine (C₈H₈N₂) is a pyrazine derivative featuring vinyl (–CH=CH₂) substituents at the 2 and 5 positions of the aromatic heterocycle. While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from structurally analogous pyrazines. This article compares this compound with other 2,5-disubstituted pyrazines, focusing on molecular properties, synthesis, and applications.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2,5-bis(ethenyl)pyrazine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-8(4-2)6-9-7/h3-6H,1-2H2 |
InChI Key |
QGVNJBPLNRZKOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=N1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Molecular Properties
Table 1: Molecular Properties of 2,5-Disubstituted Pyrazines
*Hypothetical data inferred from analogous compounds.
Key Observations:
- Electronic Effects : Vinyl groups (–CH=CH₂) are electron-withdrawing via conjugation, contrasting with methyl (–CH₃, electron-donating) and chloro (–Cl, strongly electron-withdrawing). This impacts reactivity: vinyl-substituted pyrazines may undergo addition reactions, while chloro derivatives favor nucleophilic substitution .
- Symmetry : 2,5-Dimethylpyrazine exhibits high symmetry, facilitating crystallization and coordination polymer formation .
- Steric Effects : Bulkier substituents (e.g., phenyl in 2,5-diphenylpyrazine) reduce solubility and hinder packing .
Key Observations:
- Cross-Coupling : Vinyl groups could be introduced via palladium-catalyzed reactions, as demonstrated in for allyl-substituted pyrazines.
- Oxidation : 2,5-Dimethylpyrazine forms 1,4-dioxide derivatives under oxidative conditions, enhancing hydrogen-bonding interactions .
Key Observations:
- MOF Construction: Methyl and hydroxyl-substituted pyrazines (e.g., pyrazine-2,5-diyldimethanol) form robust coordination polymers due to hydrogen-bonding and metal-ligand interactions .
- Reactivity : Vinyl groups could enable polymerization (e.g., via radical initiation) or Diels-Alder reactions, expanding utility in materials science.
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